molecular formula C20H13F2NO3S B11465818 7-(2,5-Difluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(2,5-Difluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11465818
M. Wt: 385.4 g/mol
InChI Key: RXVDCEJQMKEFQJ-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a difluorophenyl group, and a carboxylic acid functional group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,5-Difluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as bromine, sodium hydride, and various solvents to facilitate the formation of the thieno[3,2-b]pyridine core.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thienopyridine rings.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

7-(2,5-Difluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and thienopyridine moieties play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • 7-(2,5-Dichlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
  • 7-(2,5-Dimethylphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Comparison: Compared to its analogs, 7-(2,5-Difluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to molecular targets and improve its metabolic stability. This makes it a valuable candidate for drug development and other scientific applications.

Properties

Molecular Formula

C20H13F2NO3S

Molecular Weight

385.4 g/mol

IUPAC Name

7-(2,5-difluorophenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H13F2NO3S/c21-11-6-7-14(22)12(8-11)13-9-15(24)23-17-16(10-4-2-1-3-5-10)19(20(25)26)27-18(13)17/h1-8,13H,9H2,(H,23,24)(H,25,26)

InChI Key

RXVDCEJQMKEFQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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